Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate
Overview
Description
Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C7H9F3N2O2 and a molecular weight of 210.15 g/mol . It belongs to the class of pyrrolidines, which are heterocyclic organic compounds containing a five-membered ring with one nitrogen atom . This compound is primarily used for research purposes and is known for its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors . One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of inert atmospheres and room temperature storage to maintain the stability of the compound .
Industrial Production Methods: While specific industrial production methods for pyrrolidine-2-carbonitrile 2,2,2-trif
Biological Activity
Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate, also known as (2S)-pyrrolidine-2-carbonitrile trifluoroacetate, is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a carbonitrile group and a trifluoroacetate moiety. The trifluoroacetate group enhances the compound's chemical properties, influencing its reactivity and interactions with biological targets.
The biological activity of (2S)-pyrrolidine-2-carbonitrile trifluoroacetate primarily involves its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones. Inhibition of DPP-4 leads to increased levels of these hormones, which can result in improved glycemic control.
In Vitro and In Vivo Studies
- DPP-4 Inhibition : A study reported that derivatives of pyrrolidine-2-carbonitrile displayed significant DPP-4 inhibitory activity. For instance, one derivative demonstrated an IC50 value of 0.017 μM, indicating potent inhibition .
- Glucose Tolerance : In vivo studies using ICR and KKAy mice showed that administration of the compound resulted in decreased blood glucose levels following an oral glucose challenge, demonstrating its potential as an anti-diabetic agent .
Case Study 1: Efficacy in Diabetes Management
A series of experiments evaluated the efficacy of (2S)-pyrrolidine-2-carbonitrile derivatives in managing type 2 diabetes. The results indicated that these compounds not only inhibited DPP-4 effectively but also improved oral glucose tolerance tests (OGTTs) in animal models, highlighting their therapeutic potential .
Case Study 2: Comparative Analysis with Other Compounds
Research comparing (2S)-pyrrolidine-2-carbonitrile trifluoroacetate with other DPP-4 inhibitors revealed that it possesses unique pharmacokinetic properties that may enhance its efficacy and safety profile compared to existing treatments .
Data Table: Biological Activity Comparison
Compound Name | DPP-4 IC50 (μM) | Oral Glucose Tolerance Test Efficacy | Notes |
---|---|---|---|
(2S)-Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate | 0.017 | High | Potent inhibitor with favorable profile |
Vildagliptin | 0.025 | Moderate | Established DPP-4 inhibitor |
Sitagliptin | 0.020 | High | Widely used anti-diabetic medication |
Properties
IUPAC Name |
pyrrolidine-2-carbonitrile;2,2,2-trifluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.C2HF3O2/c6-4-5-2-1-3-7-5;3-2(4,5)1(6)7/h5,7H,1-3H2;(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROMHLFLMYDBEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C#N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-34-9 | |
Record name | 2-Pyrrolidinecarbonitrile, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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